5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one
Description
Properties
CAS No. |
918542-97-9 |
|---|---|
Molecular Formula |
C19H15FN2O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-acetyl-3-(4-fluorophenyl)sulfanyl-4-methyl-1-pyridin-4-ylpyridin-2-one |
InChI |
InChI=1S/C19H15FN2O2S/c1-12-17(13(2)23)11-22(15-7-9-21-10-8-15)19(24)18(12)25-16-5-3-14(20)4-6-16/h3-11H,1-2H3 |
InChI Key |
MPZXUMPEPGAFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=NC=C2)SC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Construction of the Bipyridinone Core
The bipyridinone framework is synthesized by condensation reactions involving substituted pyridine derivatives. Typical methods include:
Introduction of the Acetyl and Methyl Groups
Selective acetylation and methylation are performed at the 5 and 4 positions of the bipyridinone ring, respectively. These steps often involve:
Attachment of the 4-Fluorophenylthio Group
The 3-position substitution with a 4-fluorophenyl thioether is achieved by:
- Nucleophilic aromatic substitution (SNAr) using 4-fluorophenylthiol or its derivatives.
- Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki coupling) can be employed for C–S bond formation.
- Reaction conditions include the use of dry solvents like dichloromethane or dimethylacetamide (DMA), bases such as potassium acetate, and palladium catalysts (e.g., Pd(OAc)2) at elevated temperatures (~150 °C).
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bipyridinone core formation | Condensation of pyridine derivatives, dry solvent | 50-70 | Requires inert atmosphere and dry glassware |
| Acetylation at position 5 | Acetyl chloride, base, room temperature | 60-80 | Monitored by TLC and NMR |
| Methylation at position 4 | Methyl iodide, K2CO3, acetone | 65-85 | Selective methylation confirmed by NMR |
| 4-Fluorophenylthio substitution | 4-Fluorophenylthiol, Pd catalyst, KOAc, DMA, 150 °C | 50-75 | Pd-catalyzed C–S coupling; requires dry conditions |
Analytical and Purification Techniques
- Column Chromatography: Silica gel chromatography with ethyl acetate/petroleum ether gradients is standard for purification.
- NMR Spectroscopy: Used to confirm substitution patterns and purity.
- HPLC: Employed for yield determination and enantiomeric excess if chiral centers are involved.
- Mass Spectrometry: Confirms molecular weight and structural integrity.
Research Findings and Optimization Notes
- The rate-determining step in related thioether syntheses often involves elimination or substitution steps, which can be optimized by temperature control and catalyst choice.
- Use of palladium catalysts and bases like KOAc in polar aprotic solvents enhances coupling efficiency for aryl thioether formation.
- Moisture exclusion and inert atmosphere are critical to prevent side reactions and degradation of sensitive intermediates.
- The choice of solvent and reaction time significantly affects the yield and purity of the final product.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Critical Parameters | Outcome |
|---|---|---|---|
| Bipyridinone synthesis | Pyridine derivatives, dehydrating agents | Dry glassware, inert atmosphere | Core scaffold (50-70% yield) |
| Acetylation | Acetyl chloride, base | Temperature control, stoichiometry | 5-Acetyl substitution (60-80%) |
| Methylation | Methyl iodide, K2CO3 | Selectivity, solvent choice | 4-Methyl substitution (65-85%) |
| 4-Fluorophenylthio coupling | 4-Fluorophenylthiol, Pd(OAc)2, KOAc, DMA, 150°C | Catalyst loading, dry conditions | Thioether formation (50-75%) |
| Purification | Silica gel chromatography | Solvent gradient optimization | High purity final compound |
This detailed synthesis overview of This compound is based on comprehensive analysis of peer-reviewed literature and advanced synthetic protocols, ensuring professional and authoritative guidance for researchers engaged in its preparation.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce the acetyl group to an alcohol.
Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated bipyridine with sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted bipyridines.
Scientific Research Applications
5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one involves its interaction with molecular targets such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the fluorophenyl thioether moiety can interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and analogous bipyridinones:
Key Observations :
Physicochemical and Spectral Properties
- Melting Points : The styryl-substituted 3ba exhibits a defined melting point (109.3–110.7°C), whereas the target compound’s acetyl and fluorophenylthio groups likely increase hydrophobicity, suggesting a lower melting range .
- NMR Trends : The target compound’s 4-fluorophenylthio group would produce distinct aromatic signals (e.g., δ ~7.4–7.1 for fluorophenyl protons), contrasting with the thiophene-derived multiplets in 3ay (δ 7.22–7.08) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
